molecular formula C10H15BO3 B595894 (4-(Propoxymethyl)phenyl)boronic acid CAS No. 160061-48-3

(4-(Propoxymethyl)phenyl)boronic acid

Cat. No. B595894
CAS RN: 160061-48-3
M. Wt: 194.037
InChI Key: WZSZSIRDVBCIQM-UHFFFAOYSA-N
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Description

“(4-(Propoxymethyl)phenyl)boronic acid” is a type of boronic acid. Boronic acids are trivalent boron-containing organic compounds that possess one alkyl substituent and two hydroxyl groups . This compound is used as a reactant in the synthesis of 4’‘-alkoxy-1,1’‘:4’‘,1’'-terphenyl-4-carboxylic acids .


Synthesis Analysis

The synthesis of boronic acids often involves the addition of organometallic reagents to boranes . It was discovered that the addition of B–H over an unsaturated bond occurred with syn-selectivity and proceeded in an anti-Markovnikov manner .


Molecular Structure Analysis

The molecular formula of “(4-(Propoxymethyl)phenyl)boronic acid” is C10H15BO3 . Boronic acids are trivalent boron-containing organic compounds that possess one alkyl substituent (i.e., a C–B bond) and two hydroxyl groups .


Chemical Reactions Analysis

Boronic acids are used in various reactions, including cross-coupling reactions . They can also interact with diols and strong Lewis bases such as fluoride or cyanide anions .


Physical And Chemical Properties Analysis

Boronic acids are solids that tend to exist as mixtures of oligomeric anhydrides, in particular the cyclic six-membered boroxines . They have unique properties as mild organic Lewis acids and their mitigated reactivity profile, coupled with their stability and ease of handling, makes boronic acids a particularly attractive class of synthetic intermediates .

Scientific Research Applications

Enrichment of Cis-Diol Containing Molecules

Phenylboronic acid (PBA)-functionalized polymers, such as 4-(propoxymethyl)phenylboronic acid, have been used for the enrichment of cis-diol containing molecules. These polymers display high selectivity to cis-diol containing molecules when synthesized using certain crosslinkers and solvents . This application is particularly relevant in the fields of separation, sensing, imaging, diagnostic, and drug delivery .

Glucose-Sensitive Hydrogels

4-(Propoxymethyl)phenylboronic acid has been used in the design of glucose-sensitive hydrogels. These hydrogels can release hypoglycemic drugs, such as insulin, in response to an increase in glucose levels . This is particularly useful for the treatment of diabetes, considering the large number of diabetes patients worldwide .

Self-Regulated Insulin Release

The ability of 4-(propoxymethyl)phenylboronic acid to function as a glucose-sensitive polymer enables self-regulated insulin release. This is a significant application in the treatment of diabetes .

Diagnostic Agent

4-(Propoxymethyl)phenylboronic acid can function as a diagnostic agent. It can selectively recognize cis-diol containing molecules through a reversible covalent reaction . This pH-controllable capture/release feature of PBA gives great feasibility to develop pH-responsive materials .

Wound Healing

Conjugates of 4-(propoxymethyl)phenylboronic acid have been used in wound healing. The pH-responsive nature of these conjugates allows for controlled release of therapeutic agents, aiding in the healing process .

Tumor Targeting

4-(Propoxymethyl)phenylboronic acid conjugates have also been used for tumor targeting. The ability of these conjugates to selectively bind to certain molecules allows for targeted delivery of therapeutic agents .

Mechanism of Action

Target of Action

Boronic acids, in general, are known to interact with various biological targets, particularly proteins and enzymes that contain cis-diol groups .

Mode of Action

4-(Propoxymethyl)phenylboronic acid, like other boronic acids, is believed to interact with its targets through the formation of reversible covalent bonds with cis-diol-containing molecules . This interaction is pH-dependent, forming a covalent complex under high pH conditions and dissociating under acidic conditions .

Biochemical Pathways

4-(Propoxymethyl)phenylboronic acid is often used in Suzuki-Miyaura cross-coupling reactions, a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . In this process, the boronic acid acts as an organoboron reagent, participating in transmetalation, a process where organic groups are transferred from boron to palladium .

Pharmacokinetics

Boronic acids are generally known for their stability and ease of handling, which can influence their bioavailability .

Result of Action

The result of the action of 4-(Propoxymethyl)phenylboronic acid largely depends on its application. In the context of Suzuki-Miyaura coupling reactions, the compound contributes to the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-(Propoxymethyl)phenylboronic acid. For instance, the compound’s reactivity can be affected by the solvent used in the reaction . Additionally, certain boronic acids, including some phenylboronic acids, can decompose in air , which may also apply to 4-(Propoxymethyl)phenylboronic acid.

Safety and Hazards

Boronic acids may cause skin irritation and serious eye irritation. They may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

Boronic acids are increasingly utilized in diverse areas of research. They are used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials . The interest for these compounds, mainly boronic acids, has been growing .

properties

IUPAC Name

[4-(propoxymethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BO3/c1-2-7-14-8-9-3-5-10(6-4-9)11(12)13/h3-6,12-13H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZSZSIRDVBCIQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)COCCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40681352
Record name [4-(Propoxymethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40681352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

160061-48-3
Record name Boronic acid, [4-(propoxymethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=160061-48-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-(Propoxymethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40681352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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